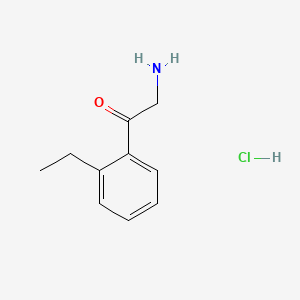![molecular formula C13H13F3N2O3 B13480304 4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is a chemical compound that features a trifluoroacetyl group attached to a piperazine ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is reacted with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form 1-(2,2,2-trifluoroacetyl)piperazine.
Coupling with Benzoic Acid Derivative: The 1-(2,2,2-trifluoroacetyl)piperazine is then coupled with a benzoic acid derivative, such as 4-bromobenzoic acid, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The trifluoroacetyl group can be reduced to form a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperazine ring provides additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2,2-Trifluoroacetyl)piperidine: Similar in structure but with a piperidine ring instead of a piperazine ring.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a tert-butoxycarbonyl group instead of a trifluoroacetyl group.
Cetirizine Related Compounds: Compounds with similar piperazine and benzoic acid moieties but different substituents.
Uniqueness
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique properties.
Properties
Molecular Formula |
C13H13F3N2O3 |
|---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(21)18-7-5-17(6-8-18)10-3-1-9(2-4-10)11(19)20/h1-4H,5-8H2,(H,19,20) |
InChI Key |
MEAMDJFWXDSIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)





![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)




